3-Azabicyclo[3.1.0]hexane is a bicyclic organic compound consisting of a pyrrolidine ring fused to a cyclopropane ring. The "3-aza" designation indicates the presence of a nitrogen atom at position 3 within the bicyclic system. This scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous biologically active natural products, pharmaceuticals, and agrochemicals [].
The synthesis of 2-cyano-3-azabicyclo[3.1.0]hexane can be achieved through several methods, primarily involving the reaction of 3-azabicyclo[3.1.0]hex-2-ene or its trimer with alkali metal bisulfite under controlled conditions. A common procedure includes:
The molecular structure of 2-cyano-3-azabicyclo[3.1.0]hexane consists of:
The compound's molecular weight is approximately 108.14 g/mol, and it exhibits distinct chemical properties due to its heterocyclic nature .
2-Cyano-3-azabicyclo[3.1.0]hexane participates in several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride, with conditions carefully controlled for temperature and pH to optimize yields .
The mechanism of action for 2-cyano-3-azabicyclo[3.1.0]hexane derivatives involves several biochemical pathways:
The precise mode of action remains an area of ongoing research, particularly regarding how structural variations affect biological activity .
The applications of 2-cyano-3-azabicyclo[3.1.0]hexane span multiple scientific fields:
Due to its diverse applications, ongoing research continues to explore new uses and modifications that enhance its effectiveness in medicinal chemistry and other scientific domains .
2-Cyano-3-azabicyclo[3.1.0]hexane is a conformationally constrained bicyclic scaffold featuring a fusion of cyclopropane and pyrrolidine rings. Its molecular formula is C₆H₈N₂, with a molecular weight of 108.14 g/mol [4]. The core structure consists of a six-membered bicyclic system where positions 1 and 5 are bridgehead carbons. The "3-aza" designation indicates a nitrogen atom at position 3, while the "2-cyano" group denotes a nitrile (–C≡N) substituent at position 2. This creates a stereogenic center at C2, with most pharmacologically relevant derivatives exhibiting defined stereochemistry. The [3.1.0] bicyclic notation specifies a central five-membered ring (cyclopentane analog) with a three-membered ring (cyclopropane) fused across two adjacent atoms [1] [8]. X-ray crystallographic analyses of related derivatives reveal that the cyclopropane ring imposes significant torsional strain, locking the pyrrolidine moiety into distinct envelope or half-chair conformations essential for precise target binding [9].
Table 1: Key Physicochemical Properties of 2-Cyano-3-azabicyclo[3.1.0]hexane
Property | Value | Measurement Reference |
---|---|---|
Molecular Formula | C₆H₈N₂ | [4] |
Molecular Weight | 108.14 g/mol | [4] |
Purity (Commercial) | ≥97.0% | [4] |
CAS Registry Number | 115182-91-7 | [3] [4] |
MDL Number | MFCD19218073 | [4] |
The synthetic exploration of 3-azabicyclo[3.1.0]hexane derivatives gained momentum in the late 20th century with the patent filing (CA1116613A) disclosing the preparation of 2-cyano-3-azabicyclo[3.1.0]hexane via halogenation/dehydrohalogenation sequences [2]. Early routes suffered from low yields and complex purification, but methodological advances emerged through cascade cyclization strategies. Notably, Guareschi imides (2,6-dioxopiperidine-3,5-dicarbonitriles) served as precursors for constructing the bicyclic framework via bromination and base-induced ring contraction, albeit inefficiently [8]. A transformative "one-pot" electrocatalytic cascade cyclization was later developed, enabling direct conversion of alkylidene malononitriles into 2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitriles with significantly improved yields (up to 89%) under mild conditions [8]. Concurrently, 1,3-dipolar cycloadditions of azomethine ylides with cyclopropene dipolarophiles provided versatile access to spiro-fused derivatives containing this scaffold [5] [8]. These innovations established robust synthetic platforms for structural diversification.
Bicyclic nitrogen-containing scaffolds like 3-azabicyclo[3.1.0]hexane are privileged structures in medicinal chemistry due to their ability to pre-organize pharmacophores for enhanced target engagement. The intrinsic rigidity of this scaffold reduces the entropic penalty upon binding compared to flexible chains, improving potency and selectivity [1] [5]. Its structural mimicry of proline transition states makes it particularly valuable for designing enzyme inhibitors targeting serine and cysteine proteases [1] [7]. The scaffold’s versatility is evidenced by its incorporation into diverse therapeutic agents:
Table 2: Biologically Active Derivatives Containing the 3-Azabicyclo[3.1.0]hexane Core
Derivative Structure | Biological Target | Activity/Application | Reference |
---|---|---|---|
N-(Aryl)-2-cyano-3-azabicyclo[3.1.0]hexanes | Dipeptidyl peptidase-IV | Antidiabetic (IC₅₀ ~nM range) | [1] |
Spiro[acenaphthylene-1,2'-cyclopropa[a]pyrrolizines] | Actin cytoskeleton | Antiproliferative (K562, HeLa) | [5] |
N-(4-Quinolinoyl)-Gly-(2-azabicyclo[3.1.0]hexane-3-carbonitrile) | Fibroblast activation protein | PET Imaging (Tumor Uptake: 7.17 ± 2.19 %ID/g) | [7] |
exo-6-(Boc-aminomethyl)-3-azabicyclo[3.1.0]hexane | Synthetic intermediate | Pharmacophore building block | [3] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: